molecular formula C12H8ClN3O2S B1289809 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide CAS No. 938021-42-2

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide

Cat. No.: B1289809
CAS No.: 938021-42-2
M. Wt: 293.73 g/mol
InChI Key: JBBJIZBHPCACSM-UHFFFAOYSA-N
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Description

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide plays a significant role in biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory activity against certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling processes. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This effect is mediated through the activation of specific signaling pathways that lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction leads to changes in the transcriptional activity of target genes, resulting in altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies have demonstrated that the compound can maintain its therapeutic effects over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities, without causing significant toxicity. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases. The metabolites of this compound are then excreted through the urine and feces. The compound’s metabolism can affect its pharmacokinetic properties, such as bioavailability and half-life, which are important considerations for its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters. Once inside the cells, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by cyclization to form the oxazole ring . The reaction conditions often require precise temperature control and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives or other functionalized compounds.

Scientific Research Applications

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities

    Industry: The compound is utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    5-(3-Chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine: Another heterocyclic compound with similar structural features.

Uniqueness

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide is unique due to its specific combination of an oxazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-7-5-3-1-2-4-6(5)19-9(7)12-16-8(10(14)17)11(15)18-12/h1-4H,15H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBJIZBHPCACSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC(=C(O3)N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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